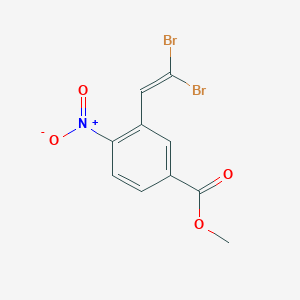

Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate

Description

Properties

Molecular Formula |

C10H7Br2NO4 |

|---|---|

Molecular Weight |

364.97 g/mol |

IUPAC Name |

methyl 3-(2,2-dibromoethenyl)-4-nitrobenzoate |

InChI |

InChI=1S/C10H7Br2NO4/c1-17-10(14)6-2-3-8(13(15)16)7(4-6)5-9(11)12/h2-5H,1H3 |

InChI Key |

LOTYOTZZRGLDML-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate typically involves the esterification of 3-(2,2-dibromovinyl)-4-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The dibromovinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of various substituted benzoates.

Reduction: Formation of Methyl 3-(2,2-dibromovinyl)-4-aminobenzoate.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dibromovinyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Key Differences :

- The dibromovinyl group in the target compound enhances reactivity in catalytic hydrogenation compared to benzyloxy or methoxy substituents .

- The nitro group at the 4-position directs electrophilic substitution reactions differently than nitro groups at the 3-position (e.g., in 4-(methylamino)-3-nitrobenzoic acid) .

Dibromovinyl-Containing Compounds

Key Differences :

- Deltamethrin’s cyclopropane ring and cyano group confer insecticidal activity, whereas the benzoate core in the target compound limits bioactivity to synthetic intermediates .

- The dibromovinyl group in both compounds undergoes elimination or addition reactions but with distinct steric environments .

Halogenated Benzoates

Key Differences :

- Bromine at the 2- or 3-position (e.g., Methyl 2-bromo-4-nitrobenzoate) directs electrophilic aromatic substitution to specific sites, whereas the dibromovinyl group enables π-bond reactivity .

- The bromomethyl group in Methyl 3-(bromomethyl)-4-nitrobenzoate facilitates alkylation, contrasting with the dibromovinyl group’s role in transition-metal-catalyzed reactions .

Biological Activity

Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article will explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C11H8Br2N O4

- Molecular Weight : 360.99 g/mol

- CAS Number : 59382-59-1

The biological activity of Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For example, nitrobenzoate derivatives often exhibit inhibitory effects on tyrosinase, an enzyme crucial for melanin production .

- Antitumor Activity : Research indicates that nitrobenzoic acids can inhibit cancer cell migration and growth. For instance, 4-methyl-3-nitrobenzoic acid demonstrated significant inhibition of epithelial growth factor (EGF)-induced chemotaxis in non-small cell lung cancer (NSCLC) cells, suggesting that related compounds may possess similar antimetastatic properties .

- Antimicrobial Properties : Some studies have indicated that compounds with dibromovinyl groups exhibit antimicrobial activity against various pathogens, making them potential candidates for agricultural applications as fungicides or bactericides.

Antitumor Activity

A study conducted on the effects of nitrobenzoic acid derivatives on NSCLC cells revealed that these compounds could significantly impair cell adhesion and migration, which are critical for metastasis. The study highlighted the following findings:

- Inhibition Rate : The compound inhibited EGF-induced cell movement by impairing cofilin phosphorylation and actin polymerization.

- Potential Applications : These results suggest a pathway for developing novel antimetastatic drugs based on the chemical structure of Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate.

Antimicrobial Activity

Research into similar dibromovinyl compounds has shown promising results in inhibiting fungal growth. For example:

- Tested Strains : Various pathogenic fungi were tested against dibromovinyl derivatives.

- Results : Significant reductions in fungal growth were observed, indicating potential use as agricultural fungicides.

Case Studies

-

Case Study on Cancer Cell Lines :

- A high-throughput screening identified multiple nitrobenzoate compounds that inhibited the migration of nine different tumor cell lines.

- The study concluded that these compounds could serve as leads for developing new cancer therapies targeting metastasis.

-

Agricultural Application Study :

- Field tests demonstrated that formulations containing Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate showed effective control over specific fungal pathogens in crops.

- Results indicated a reduction in disease incidence by up to 50% compared to untreated controls.

Q & A

Q. What are the established synthetic routes for Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate?

A common approach involves the Corey–Fuchs reaction , where electrochemical reduction of 3-(2,2-dibromovinyl) precursors generates terminal alkynes. For example, electrochemical dehydrohalogenation of 3-(2,2-dibromovinyl) carbazole analogs at controlled potentials (e.g., -1.5 V vs. Ag/AgCl) yields alkynes with >75% efficiency . Alternative methods include nitration of brominated benzoate precursors or bromination of vinyl intermediates under controlled conditions (e.g., using NBS in CCl₄) .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dibromovinyl protons at δ 6.8–7.2 ppm, nitro group deshielding effects) .

- X-ray crystallography : Resolves spatial arrangement of functional groups (e.g., dihedral angles between nitro and dibromovinyl groups) .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~367.8 Da) and isotopic patterns from bromine .

Q. How does the compound’s stability vary under different storage conditions?

The nitro group and dibromovinyl moiety render the compound sensitive to UV light and heat. Store at -20°C in amber vials under inert gas (Ar/N₂). Decomposition products (e.g., nitroso derivatives) can form at >40°C, monitored via TLC or HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dibromovinyl group?

The dibromovinyl group undergoes electrophilic substitution or cross-coupling reactions . For example, in palladium-catalyzed Heck reactions, the vinyl bromide acts as a coupling partner for aryl halides, forming biaryl systems . Electrochemical studies show that the two bromine atoms stabilize transition states during alkyne formation, reducing overpotential requirements .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in bioactivity (e.g., antibacterial vs. no observed activity) often arise from assay conditions (e.g., pH, solvent). For instance:

- Nitro group reduction : Under anaerobic conditions, nitro→amine conversion may enhance binding to bacterial enzymes .

- Solvent effects : DMSO (used in some studies) can inhibit enzyme activity, leading to false negatives .

Validate results using orthogonal assays (e.g., MIC testing + molecular docking) .

Q. What computational strategies predict the compound’s reactivity?

Density Functional Theory (DFT) calculates:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., nitro group’s electron-deficient benzene ring) .

- Transition state modeling : Predict activation energies for bromine substitution or nitro reduction .

Pair with molecular dynamics simulations to study protein-ligand interactions (e.g., with cytochrome P450 enzymes) .

Application-Oriented Questions

Q. How is this compound utilized in medicinal chemistry?

It serves as a precursor for bioactive molecules :

Q. What role does it play in material science?

The dibromovinyl-alkyne transformation (via Corey–Fuchs) generates conjugated polymers for organic electronics. For example, 9-ethyl-3-ethynylcarbazole derivatives are used in OLEDs due to their luminescent properties .

Comparative Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.